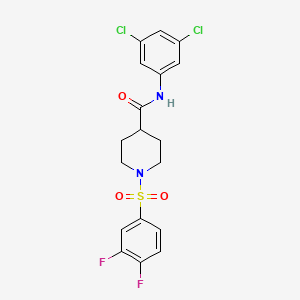![molecular formula C14H22N4O B7518799 N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes including learning, memory, and synaptic plasticity.
作用機序
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can modulate the release of neurotransmitters such as glutamate and dopamine, which are involved in various physiological processes.
Biochemical and physiological effects:
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has been shown to have several biochemical and physiological effects, particularly in the brain. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can also affect learning and memory processes by modulating the activity of mGluR5.
実験室実験の利点と制限
One of the main advantages of using N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide in lab experiments is its selectivity for mGluR5. This makes it a useful tool for studying the role of mGluR5 in various physiological processes. However, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has some limitations as well. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide also has poor solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the use of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide in scientific research. One potential application is in the treatment of neurological disorders such as Fragile X syndrome and addiction. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has also been studied for its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanisms underlying these effects and to develop more effective treatments. Additionally, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide can be used as a tool to study the role of mGluR5 in various physiological processes, which can lead to a better understanding of the brain and its functions.
合成法
The synthesis of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide involves several steps, including the preparation of 4-methylpiperazine, 3-bromo-6-(hydroxymethyl)pyridine, and butanoyl chloride. These compounds are then reacted together to form N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide. The overall yield of this synthesis method is around 20%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to modulate the activity of mGluR5, which is involved in several neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide has also been studied for its potential use in the treatment of anxiety and depression.
特性
IUPAC Name |
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-3-4-14(19)16-12-5-6-13(15-11-12)18-9-7-17(2)8-10-18/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQOZGVZPEXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)

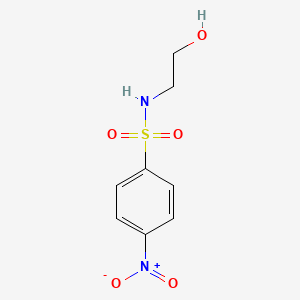
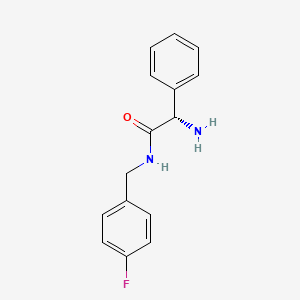
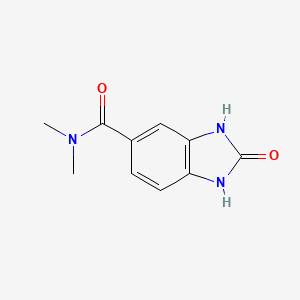
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
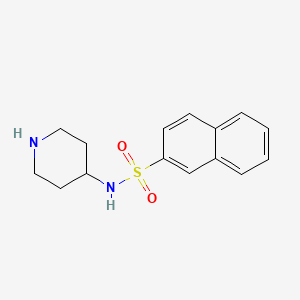
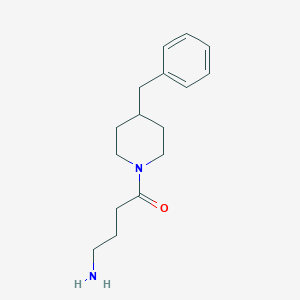

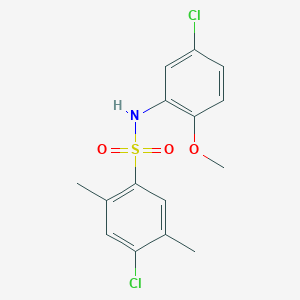
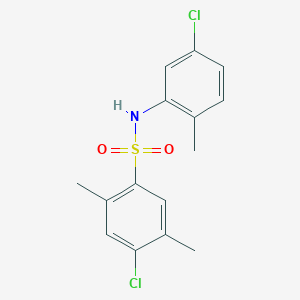

![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
